molecular formula C16H14F3NO2 B8758417 N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No. B8758417
M. Wt: 309.28 g/mol
InChI Key: WAGHXEROZBJBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3NO2 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO2/c1-22-14-5-3-2-4-11(14)10-15(21)20-13-8-6-12(7-9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

WAGHXEROZBJBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g of 2-methoxyphenylacetic acid was dissolved in 20 ml dichloromethane, and 4.6 g of oxalyl dichloride was added, and the mixture was stirred at room temperature for 3 hours. The solvent and an excessive oxalyl dichloride were evapoarated, and the residue was dissolved in 20 ml dichloromethane. Under ice-cooling, 14 g of 4-trifluoromethyl aniline was added thereto, followed by stirring at room temperature for 12 hours. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate, washed with 1N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and then the solvent was evpoarated. The resulting solid was collected by filtration and washed with diethyl ether, to give 8.0 g of N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide as a colorless solid.
Quantity
5 g
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reactant
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20 mL
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4.6 g
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0 (± 1) mol
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reactant
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14 g
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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20 mL
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Reaction Step Six

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